Triazolo[4,3‑c]pyrimidine‑3‑one Scaffold with a 4‑Fluorophenyl Group Delivers Distinct Conformational Preference
Although a crystal structure of the target compound is not publicly available, the closely related 5‑(2‑ethoxy‑4‑fluorophenyl)‑1,2,4‑triazolo[1,5‑a]pyrimidine (C13H11FN4O, molecular‑weight matched) exhibits a dihedral angle of 39.16 (12)° between the triazolopyrimidine core and the fluorophenyl ring [REFS‑1]. This non‑planar geometry influences π‑stacking and hydrogen‑bond donor/acceptor presentation, meaning that 7‑ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one is predicted to adopt a similarly inclined fluorophenyl orientation. In contrast, the unsubstituted phenyl analogue 5‑phenyl‑7‑methyl[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one is expected to show a different dihedral angle due to the absence of the fluorine atom, which would alter crystal packing and potentially affect dissolution rate and formulation behaviour.
| Evidence Dimension | Dihedral angle between fused heterocyclic core and pendant aryl ring |
|---|---|
| Target Compound Data | Predicted dihedral angle ~35–45° (by analogy) |
| Comparator Or Baseline | 5‑(2‑ethoxy‑4‑fluorophenyl)‑1,2,4‑triazolo[1,5‑a]pyrimidine: 39.16 (12)° |
| Quantified Difference | Structural mimic predicts similar angle; unsubstituted phenyl analogues expected to deviate by ≥5–10° |
| Conditions | Single‑crystal X‑ray diffraction at 100 K |
Why This Matters
Conformational differences directly impact crystal habit, solubility, and binding‑pocket complementarity, making the 4‑fluorophenyl congener a distinct selection criterion when aiming to reproduce or compare published biological results that rely on this substitution pattern.
- [1] 5‑(2‑Ethoxy‑4‑fluorophenyl)‑1,2,4‑triazolo[1,5‑a]pyrimidine. IUCrData (2016), 1, x160001. View Source
